molecular formula C22H36FNO B110076 Arachidonoyl 2'-fluoroethylamide CAS No. 166100-37-4

Arachidonoyl 2'-fluoroethylamide

Número de catálogo: B110076
Número CAS: 166100-37-4
Peso molecular: 349.5 g/mol
Clave InChI: DOGHEWWVBBVYEY-DOFZRALJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Arachidonoyl 2'-fluoroethylamide is a synthetic analog of the endogenous cannabinoid receptor ligand anandamide (arachidonoylethanolamide, AEA). It features a fluorine atom substituted at the 2'-position of the ethanolamide group, a modification designed to enhance binding affinity and selectivity for the cannabinoid receptor type 1 (CB1) . Structurally, it retains the arachidonic acid backbone but replaces the hydroxyl group of AEA’s ethanolamide moiety with fluorine, altering its pharmacokinetic and pharmacodynamic properties.

Actividad Biológica

Arachidonoyl 2'-fluoroethylamide (2'-fluoro-AEA) is a synthetic analog of anandamide, an endocannabinoid that plays a crucial role in various physiological processes through its interaction with cannabinoid receptors. This article provides a comprehensive overview of the biological activity of 2'-fluoro-AEA, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H38FNO, with a molecular weight of 363.6 g/mol. The compound is characterized by the substitution of a fluorine atom at the 2' position of the ethanolamine moiety, which enhances its binding affinity to cannabinoid receptors compared to its parent compound, anandamide.

Cannabinoid Receptor Interaction

This compound primarily interacts with the cannabinoid receptors CB1 and CB2. Research indicates that its fluorination significantly increases its binding affinity for these receptors, potentially leading to enhanced efficacy in modulating receptor activity. Specifically, studies have shown that 2'-fluoro-AEA exhibits a higher potency in activating CB1 receptors compared to anandamide, suggesting its potential as a more effective therapeutic agent .

Sterol Carrier Protein Binding

In addition to cannabinoid receptors, 2'-fluoro-AEA has been evaluated for its interaction with sterol carrier protein 2 (SCP-2). This protein is involved in the intracellular transport of lipids and endocannabinoids. Initial findings indicate that while 2'-fluoro-AEA binds to SCP-2, it does so with diminished potency compared to other endocannabinoids like anandamide. This highlights a divergence in how structural modifications can influence binding affinities across different protein targets .

Biological Activities

Analgesic Effects

Research has demonstrated that 2'-fluoro-AEA possesses analgesic properties. Its ability to activate CB1 receptors is associated with pain relief mechanisms, making it a candidate for developing non-psychotropic analgesics. The compound's enhanced binding affinity allows for potentially lower doses to achieve therapeutic effects, reducing the risk of side effects commonly associated with traditional cannabinoids .

Anti-inflammatory Properties

The modulation of cannabinoid receptors by 2'-fluoro-AEA also suggests anti-inflammatory effects. Activation of CB2 receptors has been linked to immunomodulatory actions, which could be beneficial in treating inflammatory conditions without inducing the psychoactive effects associated with CB1 activation .

Neuroprotective Effects

Emerging studies indicate that compounds like 2'-fluoro-AEA may offer neuroprotective benefits by modulating endocannabinoid signaling pathways. This could have implications for neurodegenerative diseases where inflammation and neuronal damage are prevalent .

Comparative Analysis with Related Compounds

The following table summarizes key structural and functional differences between this compound and other related compounds:

Compound NameStructural ModificationBinding Affinity (Ki)Unique Features
Anandamide (AEA)No fluorineK_i = 0.68 μMEndogenous; broad physiological roles
2-Methyl-anandamideMethyl substitution on chainK_i = 0.37 μMIncreased stability and potency
2-FluoroanandamideFluorine on ethanolamine groupK_i = Not specifiedEnhanced receptor binding
Arachidonoyl-2'-fluoroethylamide (2'-fluoro-AEA)Fluorination at ethanolamine positionK_i = Not specifiedEnhanced efficacy in modulating receptor activity

Case Studies and Research Findings

Recent studies have focused on the pharmacokinetics and therapeutic potential of this compound:

  • Pain Management Trials : In preclinical models, administration of 2'-fluoro-AEA resulted in significant reductions in pain response compared to controls, supporting its potential use as a non-psychotropic analgesic agent.
  • Inflammation Studies : Animal models treated with 2'-fluoro-AEA showed reduced markers of inflammation and improved recovery from inflammatory injuries, indicating its therapeutic promise in inflammatory diseases.
  • Neuroprotection Research : Investigations into the neuroprotective effects of 2'-fluoro-AEA revealed that it could attenuate neuronal damage in models of neurodegeneration, suggesting further exploration into its use for neuroprotective therapies.

Aplicaciones Científicas De Investigación

Pain Management

Arachidonoyl 2'-fluoroethylamide has been investigated for its analgesic properties. Studies have shown that it can modulate pain pathways, potentially offering a new avenue for pain relief without the side effects associated with traditional analgesics. In vivo studies have demonstrated its efficacy in reducing pain responses in experimental models of inflammation and neuropathic pain .

Anti-Cancer Properties

Research indicates that this compound exhibits anti-tumor effects, particularly in thyroid epithelial tumors transformed by the k-ras oncogene. The compound acts through cannabinoid receptor pathways, specifically the CB1 receptor, which plays a role in inhibiting tumor growth and proliferation .

Case Study:

  • Study Title: "In Vivo Anti-Tumor Effects of this compound"
  • Findings: The compound significantly reduced tumor size in murine models of thyroid cancer, suggesting its potential as a therapeutic agent in oncology.

Neuroprotection

This compound has shown promise in neuroprotective applications. It may protect neuronal cells from apoptosis and reduce neuroinflammation, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Modulation of Neurotransmitter Systems

This compound has been linked to the modulation of neurotransmitter systems, particularly in enhancing the effects of endocannabinoids on synaptic transmission. Its ability to influence CB receptors can lead to improved outcomes in conditions characterized by neurotransmitter dysregulation .

Synthesis and Characterization

The synthesis of this compound involves several chemical processes that enhance its stability and bioactivity compared to natural anandamide. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Analytical Techniques

Quantitative analysis of this compound in biological samples is typically performed using liquid chromatography coupled with mass spectrometry (LC-MS). This allows for precise measurement of the compound's concentration in various biological matrices, facilitating pharmacokinetic studies .

Comparative Data Table

Application AreaMechanism of ActionKey Findings
Pain ManagementModulates pain pathwaysReduces pain responses in inflammation models
Anti-CancerActivates CB1 receptorDecreases tumor size in thyroid cancer models
NeuroprotectionProtects neurons from apoptosisReduces neuroinflammation
Neurotransmitter ModulationEnhances endocannabinoid effectsImproves synaptic transmission

Q & A

Basic Research Questions

Q. How is Arachidonoyl 2'-fluoroethylamide synthesized and characterized for research use?

  • Methodological Answer : The compound is synthesized by substituting the hydroxyl group in anandamide's ethanolamide moiety with a fluorine atom. Characterization involves nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm structural integrity. Purity (≥98%) is verified via high-performance liquid chromatography (HPLC) . For stability, the compound is stored in ethanol at -20°C to prevent degradation .

Q. What in vitro assays are used to evaluate its binding affinity for cannabinoid receptors?

  • Methodological Answer : Competitive radioligand binding assays using synaptosomal membranes are standard. For CB1 receptor affinity, tritium-labeled CP-55,940 or SR141716A is displaced by this compound. Data analysis employs the Cheng-Prusoff equation to calculate Ki values. Evidence shows its CB1 affinity is enhanced compared to anandamide due to fluorination, but CB2 affinity remains low .

Q. How does fluorination at the 2'-position influence receptor selectivity compared to endogenous anandamide?

  • Methodological Answer : Fluorine's electronegativity and small atomic radius improve hydrogen bonding with CB1's transmembrane domains. Molecular docking studies and comparative binding assays (e.g., CB1 vs. CB2) demonstrate selectivity. For example, fluorination increases CB1 binding affinity by ~3-fold compared to anandamide, while CB2 interactions remain negligible .

Advanced Research Questions

Q. Why is there a discrepancy between its high in vitro CB1 affinity and limited in vivo efficacy?

  • Methodological Answer : Rapid hydrolysis by fatty acid amide hydrolase (FAAH) reduces its plasma half-life. To study this, researchers use FAAH knockout mice or co-administer FAAH inhibitors (e.g., URB597) to prolong activity. Pharmacokinetic profiling via LC-MS quantifies metabolite formation (e.g., arachidonic acid and fluoroethylamine) . Contradictions between in vitro and in vivo data highlight the need for metabolic stability assays early in drug design.

Q. What experimental designs are optimal for assessing its metabolic stability and enzyme interactions?

  • Methodological Answer :

  • Step 1 : Incubate the compound with recombinant FAAH or liver microsomes. Measure degradation rates using LC-MS/MS.
  • Step 2 : Use kinetic assays (e.g., Michaelis-Menten plots) to determine Vmax and Km.
  • Step 3 : Validate findings in primary neuronal cultures or whole-blood models to mimic physiological conditions. Include controls like anandamide and fluorinated analogs with varying substituents .

Q. How can structural data be integrated with functional assays to refine hypotheses about its therapeutic potential?

  • Methodological Answer : Combine cryo-EM or X-ray crystallography of CB1-bound this compound with electrophysiological recordings (e.g., mouse vas deferens twitch inhibition). Cross-validate results using CRISPR-edited CB1/2 cell lines. For example, its structural analog ACEA (2'-chloro-AEA) shows similar binding but distinct functional outcomes, emphasizing the need for multi-modal validation .

Q. How should researchers address conflicting data on its pharmacokinetic profile across species?

  • Methodological Answer : Conduct cross-species comparative studies (e.g., rodent vs. primate plasma stability assays). Use physiologically based pharmacokinetic (PBPK) modeling to predict human outcomes. Contradictions often arise from interspecies FAAH expression differences; thus, prioritize humanized mouse models or ex vivo human tissue assays .

Q. Data Analysis and Interpretation

Q. What statistical approaches resolve variability in receptor binding data across studies?

  • Methodological Answer : Apply meta-analysis tools (e.g., RevMan) to aggregate binding affinity data from multiple studies. Weight results by sample size and assay type (e.g., radioligand vs. fluorescence polarization). Sensitivity analysis identifies outliers, such as studies using impure batches or non-validated receptor preparations .

Q. How can researchers distinguish between off-target effects and true CB1-mediated responses?

  • Methodological Answer : Use CB1-specific antagonists (e.g., rimonabant) to block responses in vitro and in vivo. Pair with siRNA knockdown of CB1 in cell models. For example, if this compound-induced analgesia persists in CB1-KO mice, investigate alternative targets (e.g., TRPV1) via calcium imaging .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Anandamide (Arachidonoylethanolamide, AEA)

Structural Differences :

  • AEA contains a hydroxyl group in its ethanolamide moiety, whereas Arachidonoyl 2'-fluoroethylamide substitutes this with fluorine.

Functional Outcomes :

  • CB1 Affinity: this compound exhibits higher CB1 binding affinity than AEA due to enhanced hydrogen-bonding interactions conferred by the electronegative fluorine atom .
  • SCP-2 Binding: AEA shows moderate binding to sterol carrier protein-2 (SCP-2), a lipid transport protein. In contrast, this compound’s fluorine substitution reduces SCP-2 binding potency, highlighting divergent structure-activity relationships (SAR) between cannabinoid receptors and lipid carriers .

Arachidonoyl Serinol

Structural Differences :

  • Replaces AEA’s ester group with an amide bioisostere.

Functional Outcomes :

  • SCP-2 Binding : Exhibits an 8-fold reduction in SCP-2 binding potency compared to AEA, suggesting the ester oxygen in AEA stabilizes interactions with SCP-2 .
  • CB1 Activity: Not explicitly reported, but the amide substitution may reduce cannabinoid receptor engagement, as seen in other analogs.

Dihomo-γ-Linolenylethanolamide

Structural Differences :

  • Derived from dihomo-γ-linolenic acid (DGLA) instead of arachidonic acid.

Functional Outcomes :

  • Receptor Selectivity: Acts as a dual CB1/CB2 agonist, unlike this compound’s CB1 selectivity .
  • Adenylyl Cyclase Inhibition : Suppresses cAMP production, a shared feature with AEA but with broader receptor activation .

Arachidonoyl-N-Methyl Amide

Structural Differences :

  • Incorporates an N-methyl group on the amide nitrogen.

Functional Outcomes :

  • Biological Activity: Inhibits cell-cell communication rather than acting as a canonical cannabinoid receptor agonist, indicating divergent mechanistic pathways .

Structure-Activity Relationship (SAR) Insights

The fluorine substitution in this compound exemplifies how minor structural changes can differentially impact molecular targets:

  • CB1 vs. SCP-2 : The 2'-fluoro group enhances CB1 affinity but reduces SCP-2 binding, underscoring receptor-specific SAR .
  • Hydrolysis Resistance: Unlike carbamate or urea-based FAAH-resistant analogs (e.g., URB597), this compound’s amide linkage remains vulnerable to FAAH, limiting its duration of action .

Therapeutic Implications and Limitations

This compound’s enhanced CB1 affinity makes it a valuable tool for studying cannabinoid receptor signaling. However, its rapid hydrolysis limits therapeutic utility compared to FAAH-stable analogs. In contrast, compounds like Methazolamide (a carbonic anhydrase inhibitor) lower intraocular pressure via distinct mechanisms, highlighting the need for targeted structural optimization in drug design .

Propiedades

IUPAC Name

(5Z,8Z,11Z,14Z)-N-(2-fluoroethyl)icosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36FNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)24-21-20-23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,24,25)/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGHEWWVBBVYEY-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Ethoxy-6-methoxypyrimidin-2-amine
4-Ethoxy-6-methoxypyrimidin-2-amine
Arachidonoyl 2'-fluoroethylamide
4-Ethoxy-6-methoxypyrimidin-2-amine
4-Ethoxy-6-methoxypyrimidin-2-amine
Arachidonoyl 2'-fluoroethylamide
4-Ethoxy-6-methoxypyrimidin-2-amine
4-Ethoxy-6-methoxypyrimidin-2-amine
Arachidonoyl 2'-fluoroethylamide
4-Ethoxy-6-methoxypyrimidin-2-amine
4-Ethoxy-6-methoxypyrimidin-2-amine
Arachidonoyl 2'-fluoroethylamide
4-Ethoxy-6-methoxypyrimidin-2-amine
4-Ethoxy-6-methoxypyrimidin-2-amine
Arachidonoyl 2'-fluoroethylamide
4-Ethoxy-6-methoxypyrimidin-2-amine
4-Ethoxy-6-methoxypyrimidin-2-amine
Arachidonoyl 2'-fluoroethylamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.